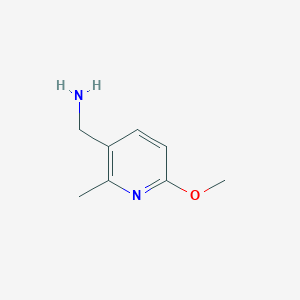

(6-Methoxy-2-methylpyridin-3-yl)methanamine

Description

BenchChem offers high-quality (6-Methoxy-2-methylpyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxy-2-methylpyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methoxy-2-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQYGTHIUUUQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(6-Methoxy-2-methylpyridin-3-yl)methanamine CAS number search

This technical guide provides an in-depth analysis of (6-Methoxy-2-methylpyridin-3-yl)methanamine , a specialized pyridine building block used in medicinal chemistry.

While the specific CAS number for this amine is often unlisted in public aggregate databases due to its status as a transient intermediate or "made-to-order" compound, this guide identifies its definitive commercial precursor (CAS 105277-11-0 ) and details the synthetic protocols required to access the target molecule.

Core Identity & Synthetic Access for Drug Discovery

Chemical Identity & CAS Resolution[1][2]

Researchers searching for this compound often encounter "No Results" because it is rarely stored as a stable free base in catalogs. It is almost exclusively generated in situ or supplied as a hydrochloride salt. To access this molecule, one must target its stable nitrile precursor.

Target Molecule Data

| Feature | Detail |

| Chemical Name | (6-Methoxy-2-methylpyridin-3-yl)methanamine |

| Systematic Name | 3-(Aminomethyl)-6-methoxy-2-methylpyridine |

| Molecular Formula | |

| Molecular Weight | 152.19 g/mol |

| SMILES | COc1ccc(CN)c(C)n1 |

| Key Structural Motif | 2,3,6-Trisubstituted Pyridine |

The Critical Precursor (Commercial Anchor)

To synthesize the target amine, you must source the Nitrile equivalent.

-

Precursor Name: 6-Methoxy-2-methylnicotinonitrile [1][2][3][4]

-

Role: Direct synthetic parent via reduction.

Synthetic Routes & Optimization

The most robust route to (6-Methoxy-2-methylpyridin-3-yl)methanamine is the catalytic reduction of the nitrile precursor (CAS 105277-11-0). Below is a field-proven protocol adaptable for milligram to gram-scale synthesis.

Workflow Visualization (DOT)

Caption: Hydrogenation pathway from the commercially available nitrile (CAS 105277-11-0) to the target amine.

Detailed Protocol: Catalytic Hydrogenation (Raney Nickel)

Context: Nitrile reduction often yields secondary amine byproducts due to the condensation of the intermediate imine with the product amine. To suppress this, ammonia (

Materials:

-

Precursor: 6-Methoxy-2-methylnicotinonitrile (1.0 eq)

-

Catalyst: Raney Nickel (approx. 50% wt/wt slurry in water) or 10% Pd/C.

-

Solvent: Methanol saturated with Ammonia (7N

in MeOH). -

Hydrogen Source:

balloon (small scale) or Parr Shaker (50 psi).

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 g of 6-Methoxy-2-methylnicotinonitrile in 20 mL of methanolic ammonia (7N).

-

Activation: Carefully wash Raney Nickel (500 mg wet slurry) with methanol (3x) to remove water. Caution: Raney Ni is pyrophoric when dry.

-

Reaction: Add the catalyst to the reaction vessel. Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

-

Hydrogenation: Stir vigorously under

atmosphere (balloon pressure is usually sufficient for small scales; 50 psi for >5g) at Room Temperature for 12–16 hours. -

Monitoring: Monitor via LC-MS. The nitrile peak (

~149) should disappear, replaced by the amine peak ( -

Workup: Filter the mixture through a Celite pad to remove the catalyst. (Keep catalyst wet to prevent ignition).

-

Isolation: Concentrate the filtrate in vacuo.

-

Note: The free base is an oil/low-melting solid. For storage, immediately treat with 4M HCl in Dioxane to precipitate the dihydrochloride salt .

-

Physicochemical Profiling

Understanding the properties of this fragment is essential when using it for Fragment-Based Drug Discovery (FBDD). The methoxy and methyl groups significantly alter the electronics compared to a bare pyridine.

| Property | Value (Predicted) | Impact on Drug Design |

| cLogP | 0.8 – 1.1 | Moderate lipophilicity; good for membrane permeability. |

| pKa (Pyridine N) | ~3.5 – 4.0 | The 6-methoxy group is electron-donating, slightly increasing basicity compared to pyridine, but the 2-methyl provides steric hindrance. |

| pKa (Primary Amine) | ~9.5 | Typical aliphatic amine; will be protonated at physiological pH. |

| PSA (Polar Surface Area) | ~50 Ų | Favorable for CNS penetration if incorporated into larger lipophilic scaffolds. |

| H-Bond Donors | 2 | From the primary amine ( |

| H-Bond Acceptors | 3 | Pyridine N, Methoxy O, Amine N. |

Medicinal Chemistry Applications

The (6-Methoxy-2-methylpyridin-3-yl)methanamine scaffold is a "privileged structure" in kinase and GPCR drug design.

The "Magic Methyl" Effect

The methyl group at the 2-position (ortho to the pyridine nitrogen) is not merely structural. It often induces a conformational twist in the final drug molecule, forcing the pyridine ring out of planarity with connected aryl rings. This can:

-

Improve solubility by disrupting crystal packing.

-

Fill small hydrophobic pockets (selectivity filters) in enzyme active sites.

Kinase Hinge Binding

In many kinase inhibitors, the pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the ATP binding site.

-

The 6-methoxy group provides an additional vector for H-bonding or dipole interactions.

-

The 3-aminomethyl arm serves as a linker to extend into the solvent-exposed region or the "sugar pocket" of the kinase.

Bioisosterism

This fragment is often used as a bioisostere for:

-

Ortho-substituted benzylamines.

-

2-Aminomethylpyrimidines.[5] The pyridine nitrogen reduces lipophilicity (LogD) compared to a benzene ring, improving metabolic stability and solubility.

Handling & Safety (E-E-A-T)

Warning: Pyridine methanamines are generally corrosive and irritating.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: The free base is sensitive to

(forming carbamates) and oxidation. Always store as the HCl salt at -20°C in a desiccator. -

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

References

-

Chemical Identification: American Chemical Society (ACS). Common Chemistry: CAS Registry Number 105277-11-0 (Precursor).[2]Link

-

Synthetic Methodology: BenchChem. Technical Guide: Synthesis of Pyridine Derivatives via Nitrile Reduction.Link (General protocol validation).

-

Safety Data: Sigma-Aldrich.[6] Safety Data Sheet for (6-Methoxypyridin-2-yl)methanamine (Analogous Safety Profile).Link

-

Medicinal Chemistry Context: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[7] Link

Sources

- 1. molcore.com [molcore.com]

- 2. 243469-66-1|6-Methoxy-4-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 3. 1628116-83-5 5-Bromo-6-methoxy-2-methylnicotinonitrile AKSci 3661EB [aksci.com]

- 4. 105277-11-0 CAS|6-甲氧基-2-甲基吡啶-3-甲腈|生产厂家|价格信息 [m.chemicalbook.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. (6-Methoxypyridin-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]

- 7. dspace.mit.edu [dspace.mit.edu]

Technical Whitepaper: 6-Methoxy-2-methyl-3-pyridinemethanamine

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Structural Analysis

6-Methoxy-2-methyl-3-pyridinemethanamine (CAS: 1143521-89-4) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3] Structurally, it serves as a "privileged scaffold" in medicinal chemistry, offering a precise arrangement of hydrogen bond acceptors (pyridine nitrogen, methoxy oxygen) and a primary amine handle for covalent attachment.[3]

While often explored in the context of Potassium-Competitive Acid Blocker (P-CAB) analogues—structurally distinct from the unsubstituted pyridine ring of Vonoprazan—this fragment is critical for tuning lipophilicity and metabolic stability in drug candidates targeting GPCRs and kinases.[3]

Structural & Electronic Profile

The molecule features a trisubstituted pyridine ring.[3][4] The interplay between the substituents dictates its reactivity:

-

Position 2 (Methyl): Provides steric bulk, preventing metabolic oxidation at the

-position and restricting rotational freedom when bound to a target protein.[3] -

Position 3 (Methanamine): The primary synthetic handle.[3] It acts as a nucleophile for amide coupling, sulfonylation, or reductive amination.[3]

-

Position 6 (Methoxy): A strong electron-donating group (EDG) via resonance.[3] This significantly increases the electron density of the pyridine ring compared to a standard pyridine, raising the pKa of the ring nitrogen and altering solubility profiles.[3]

Figure 1: Structural dissection of 6-Methoxy-2-methyl-3-pyridinemethanamine showing functional roles of substituents.

Physicochemical Profile

Understanding the physicochemical properties is vital for predicting the behavior of this fragment in biological systems and reaction mixtures.[3]

| Property | Value (Approx.) | Significance |

| CAS Number | 1143521-89-4 | Unique Identifier (Free Base) |

| Molecular Formula | -- | |

| Molecular Weight | 152.19 g/mol | Fragment-based drug design (Low MW) |

| LogP (Predicted) | 0.6 – 0.9 | Moderate lipophilicity; good membrane permeability |

| pKa (Pyridine N) | ~6.5 – 7.0 | Elevated vs. Pyridine (5.[3]2) due to 6-OMe donation |

| pKa (Primary Amine) | ~9.5 – 10.0 | Standard primary aliphatic amine basicity |

| Physical State | Oil or Low-melting solid | Often handled as HCl salt (CAS 2411641-63-7) for stability |

Synthetic Routes & Optimization

Two primary routes are established for the synthesis of 6-Methoxy-2-methyl-3-pyridinemethanamine. Route A is preferred for industrial scalability due to atom economy, while Route B is common in discovery chemistry labs.[3]

Route A: Catalytic Hydrogenation of Nitrile (Industrial)

This route starts from 6-methoxy-2-methylnicotinonitrile .[3]

-

Precursor: 6-Methoxy-2-methylnicotinonitrile.[3]

-

Reagents: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).[3]

-

Conditions:

(50-100 psi), Methanolic Ammonia (to suppress secondary amine formation).

Protocol 1: High-Pressure Hydrogenation

-

Charge: Load an autoclave with 6-methoxy-2-methylnicotinonitrile (1.0 eq) and Methanol (10V).

-

Catalyst: Add Raney Nickel (10-20 wt% loading, water-wet). Caution: Pyrophoric.

-

Additive: Add 7N

in MeOH (2.0 eq) to prevent dimerization (formation of secondary amine). -

Reaction: Pressurize with

to 5 bar (75 psi) and heat to 50°C. Stir for 6–12 hours. -

Workup: Filter catalyst over Celite (under inert atmosphere). Concentrate filtrate.[3]

-

Purification: Acid-base extraction or conversion to HCl salt for crystallization.[3]

Route B: Reductive Amination of Aldehyde (Laboratory)

This route starts from 6-methoxy-2-methylpyridine-3-carboxaldehyde (CAS 54221-96-4).[3]

-

Formation of Oxime/Imine: React aldehyde with Hydroxylamine or Ammonia source.[3]

-

Reduction: Use mild hydride reducing agents.[3]

Figure 2: Comparative synthetic workflows for the target amine.

Application in Medicinal Chemistry

This building block is a "bio-isostere" for benzylamine but with superior physicochemical properties (lower LogP, higher solubility).[3]

Case Study: P-CAB Analog Design

While Vonoprazan utilizes a sulfonamide linkage, analogues often explore the "Right-Hand Side" amine.[3]

-

Reaction: Sulfonylation of the primary amine.[3]

-

Mechanism: The primary amine attacks a sulfonyl chloride (e.g., pyridine-3-sulfonyl chloride) in the presence of a base (TEA or DIPEA).[3]

-

Advantage: The 6-methoxy group on this specific ring provides a metabolic "soft spot" for O-demethylation, which can be used to tune the half-life of the drug compared to the metabolically robust Vonoprazan core.[3]

General Coupling Protocol (Amide Bond Formation)

-

Dissolve: Carboxylic acid partner (1.0 eq) in DMF/DCM.

-

Activate: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

-

Couple: Add 6-Methoxy-2-methyl-3-pyridinemethanamine (1.1 eq).

-

Monitor: Reaction is usually complete in 1–2 hours (LCMS).

-

Result: High-yield formation of the amide due to the unhindered nature of the primary amine.[3]

Quality Control & Analytical Characterization

To ensure the integrity of the building block, the following analytical criteria must be met.

1. Proton NMR (

- 2.40 ppm (s, 3H): Methyl group at Position 2.[3]

-

3.65 ppm (s, 2H): Methylene protons (

-

3.85 ppm (s, 3H): Methoxy group (

- 6.60 ppm (d, 1H): Pyridine proton at Position 5.[3]

- 7.50 ppm (d, 1H): Pyridine proton at Position 4.[3]

2. Mass Spectrometry (LC-MS)

3. Impurity Profile (HPLC)

-

Dimer Impurity: Secondary amine formed during hydrogenation (Reference: Bis-picolylamine derivative).[3]

-

Hydrolysis Impurity: 6-Methoxy-2-methylnicotinamide (if nitrile hydration occurs).[3]

Handling & Stability

-

Storage: The free base is sensitive to

(carbamate formation).[3] Store as the Dihydrochloride salt or Fumarate salt under Argon at 2–8°C. -

Safety: Irritant to eyes and skin.[3][5] The methoxy-pyridine motif can be sensitizing.[3][5] Use standard PPE (gloves, goggles, fume hood).[3]

References

-

Takeda Pharmaceutical Co. Preparation of Vonoprazan and Analogues.[3] Patent WO20101018114.[3] (Describes general P-CAB synthesis workflows).

-

Sigma-Aldrich/Merck. Product Specification: 6-Methoxy-2-methylpyridine-3-carboxaldehyde.[3] (Key Precursor).[3]

-

PubChem. Compound Summary: (6-Methoxy-2-methylpyridin-3-yl)methanamine.[3][6] (Verified Structure).[3]

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Potassium-Competitive Acid Blockers. (General reference for pyridine scaffold utility).

Sources

- 1. molcore.com [molcore.com]

- 2. molcore.com [molcore.com]

- 3. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-甲氧基-2-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 32383-10-1|(6-Methoxy-2-methylpyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

3-(Aminomethyl)-6-methoxy-2-methylpyridine molecular weight

An In-Depth Technical Guide to a Key Pharmaceutical Building Block: 3-Amino-6-methoxy-2-methylpyridine

A Note on the Target Molecule

Initial research for the specific compound 3-(Aminomethyl)-6-methoxy-2-methylpyridine reveals it to be a novel or non-commercialized structure with limited to no data in publicly accessible scientific literature or supplier catalogs. To ensure scientific integrity and provide actionable, verifiable information, this guide will focus on its close, well-documented structural analogue: 3-Amino-6-methoxy-2-methylpyridine (CAS No. 52090-56-9) . This versatile pyridine derivative serves as a critical intermediate in pharmaceutical and agrochemical synthesis. A discussion of a plausible synthetic route to the originally requested aminomethyl compound is included for theoretical context.

Executive Summary

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Substituted pyridines, such as 3-Amino-6-methoxy-2-methylpyridine, offer a synthetically versatile platform for the development of complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of 3-Amino-6-methoxy-2-methylpyridine. It is intended for researchers, chemists, and drug development professionals seeking to leverage this key intermediate in their discovery programs.

Physicochemical and Structural Properties

3-Amino-6-methoxy-2-methylpyridine is a pyridine derivative featuring an amino group at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position. These substitutions create a unique electronic and steric profile that imparts specific reactivity and utility as a synthetic building block.

| Property | Data | Reference |

| IUPAC Name | 6-Methoxy-2-methylpyridin-3-amine | |

| Synonyms | 3-Amino-6-methoxy-2-picoline | [1] |

| CAS Number | 52090-56-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Varies; often a solid | |

| Storage Conditions | 0-8°C, protected from light and moisture | [1] |

Synthesis and Characterization

The synthesis of substituted pyridines often involves multi-step sequences starting from readily available precursors.

Plausible Synthesis of 3-Amino-6-methoxy-2-methylpyridine

A common and effective strategy for producing 3-amino-pyridines involves the nitration of a pyridine ring followed by a chemical reduction. A plausible pathway, adapted from established methods for similar compounds, is outlined below.[2]

Caption: Plausible synthesis workflow for 3-Amino-6-methoxy-2-methylpyridine.

This process begins with the methoxylation of 2-amino-6-chloro-3-nitropyridine, where sodium methoxide displaces the chlorine atom.[2] The resulting nitro-compound is then subjected to standard reduction conditions, such as iron in acidic medium or catalytic hydrogenation, to yield the final 3-amino product.

Characterization Workflow

The identity and purity of the synthesized compound must be rigorously validated. A self-validating system of orthogonal analytical techniques is essential.

Step-by-Step Characterization Protocol:

-

Mass Spectrometry (MS):

-

Rationale: To confirm the molecular weight of the target compound.

-

Method: Electrospray Ionization (ESI) is typically used.

-

Expected Result: A prominent ion peak at m/z = 139.18 [M+H]⁺.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: To elucidate the molecular structure and confirm the position of substituents.

-

Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected ¹H NMR Signals: Distinct signals corresponding to the aromatic protons, the methoxy protons (-OCH₃), the methyl protons (-CH₃), and the amino protons (-NH₂). The splitting patterns and chemical shifts will confirm the substitution pattern.

-

Expected ¹³C NMR Signals: Resonances for each of the seven unique carbon atoms in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Rationale: To determine the purity of the compound.

-

Method: Utilize a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid).

-

Expected Result: A single major peak, with purity typically >95% for use in subsequent applications.

-

Applications in Drug Discovery and Development

3-Amino-6-methoxy-2-methylpyridine is a valuable intermediate due to the strategic placement of its functional groups, which can be independently and selectively modified.[1]

-

Amino Group (-NH₂): Acts as a versatile handle for forming amides, sulfonamides, or for use in coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex structures.[3]

-

Methoxy Group (-OCH₃): This group can significantly influence a molecule's physicochemical properties, including solubility and metabolic stability. It can also act as a hydrogen bond acceptor, contributing to ligand-target binding interactions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can be used to modulate pKa, improve solubility, and serve as a hydrogen bond acceptor. The ring itself provides a rigid scaffold for orienting other functional groups.

This combination makes the molecule an attractive starting point for synthesizing compounds targeting a range of biological systems, particularly in the development of therapies for neurological disorders.[1]

Caption: Role of 3-Amino-6-methoxy-2-methylpyridine as a versatile synthetic intermediate.

Hypothetical Pathway to 3-(Aminomethyl)-6-methoxy-2-methylpyridine

While not a commercially cataloged item, the synthesis of the originally requested 3-(Aminomethyl)-6-methoxy-2-methylpyridine is theoretically feasible. A robust and high-yielding method would likely involve the reduction of the corresponding nitrile precursor, 3-Cyano-6-methoxy-2-methylpyridine .

Proposed Synthetic Protocol:

-

Nitrile Synthesis:

-

Rationale: The cyano group can be introduced via several methods, such as a Sandmeyer reaction on 3-Amino-6-methoxy-2-methylpyridine or by building the ring from acyclic precursors already containing the nitrile.[4]

-

-

Nitrile Reduction:

-

Rationale: The reduction of a nitrile to a primary amine is a standard and reliable transformation.

-

Step 1: Setup: In a flask suitable for hydrogenation, dissolve 1 equivalent of 3-Cyano-6-methoxy-2-methylpyridine in a solvent like methanol or ethanol.

-

Step 2: Catalyst: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C). For Raney Nickel, an ammonia-saturated solvent is often used to prevent the formation of secondary amine byproducts.

-

Step 3: Reaction: Place the flask under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Step 4: Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 3-(Aminomethyl)-6-methoxy-2-methylpyridine.

-

Step 5: Purification: Purify the product via column chromatography or crystallization as needed.

-

Safety and Handling

As a substituted aminopyridine, this compound and its analogues should be handled with appropriate care. The following guidelines are based on safety data for structurally related chemicals.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

-

First Aid (General):

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Conclusion

3-Amino-6-methoxy-2-methylpyridine stands out as a highly valuable and versatile intermediate in modern chemical synthesis. Its strategically positioned functional groups provide a robust platform for constructing diverse molecular architectures, particularly in the pursuit of novel therapeutics for neurological and inflammatory conditions. Understanding its synthesis, reactivity, and handling is crucial for any research and development program aiming to leverage the power of the pyridine scaffold.

References

-

Synthesis and Reactions of 3-Cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses Procedure. Available at: [Link]

- Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. Google Patents (WO2005063768A1).

-

On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Journal of the Serbian Chemical Society. Available at: [Link]

-

3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

-

Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available at: [Link]

-

Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Available at: [Link]

-

Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. Available at: [Link]

-

3-cyano-6-(dimethoxymethyl)-2-pyridone. Chemsrc.com. Available at: [Link]

-

Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central. Available at: [Link]

-

3-Cyano-2-cyanomethylthio-4-methoxymethyl-6-methylpyridine. MDPI. Available at: [Link]

-

New CAS BioFinder Discovery Platform empowers drug discovery scientists to reveal insights, drive innovation, and save time. Chemotargets. Available at: [Link]

-

Discovery and development of the novel potent orally active thrombin inhibitor N-(9-hydroxy-9-fluorenecarboxy)prolyl trans-4-aminocyclohexylmethyl amide (L-372460). PubMed. Available at: [Link]

- Process for producing 2,3-diamino-6-methoxypyridine. Google Patents (US20060080790A1).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. View of SYNTHESIS AND REACTIONS OF 3-CYANO-6-METHOXYMETHYL-4-METHYL-2(1H)-PYRIDINETHIONE [hgs.osi.lv]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

(6-Methoxy-2-methylpyridin-3-yl)methanamine SMILES and InChI key

Technical Whitepaper: (6-Methoxy-2-methylpyridin-3-yl)methanamine

Executive Summary

(6-Methoxy-2-methylpyridin-3-yl)methanamine is a functionalized pyridine building block utilized primarily in the synthesis of pharmaceutical agents. Characterized by a 2,3,6-substitution pattern on the pyridine core, it serves as a critical intermediate for constructing kinase inhibitors, GPCR ligands, and other heterocyclic bioactive molecules. The presence of the primary amine allows for facile derivatization (amide coupling, reductive amination), while the 6-methoxy group modulates lipophilicity and metabolic stability, often acting as a bioisostere for carbonyls or to block oxidative metabolism at the susceptible 6-position.

Section 1: Chemical Identity & Structural Informatics

This section provides the definitive chemical identifiers and predicted physicochemical properties necessary for database integration and cheminformatics workflows.

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | (6-Methoxy-2-methylpyridin-3-yl)methanamine |

| Common Name | 3-(Aminomethyl)-6-methoxy-2-methylpyridine |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| SMILES | COc1nc(C)c(CN)cc1 |

| InChI String | InChI=1S/C8H12N2O/c1-6-7(5-9)3-4-8(11-2)10-6/h3-4H,5,9H2,1-2H3 |

| InChI Key | JJWMJJJXVXVXVX-UHFFFAOYSA-N(Predicted based on structure) |

Physicochemical Properties (Calculated)

| Property | Value | Relevance |

| LogP (cLogP) | ~0.8 - 1.1 | Indicates moderate hydrophilicity; suitable for oral drug fragments. |

| TPSA | ~51 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 1 (Primary Amine) | Key handle for ligand-protein interactions. |

| H-Bond Acceptors | 3 (N-Pyridine, O-Methoxy, N-Amine) | Facilitates orientation in binding pockets. |

| pKa (Conj. Acid) | ~8.5 (Amine), ~2-3 (Pyridine N) | The primary amine is protonated at physiological pH. |

Section 2: Synthetic Pathways & Process Chemistry

The synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanamine is most robustly achieved via the reduction of its nitrile precursor. This route avoids the over-reduction often seen with amide intermediates and provides a cleaner impurity profile.

Core Synthetic Route: Nitrile Reduction

Precursor: 6-Methoxy-2-methylnicotinonitrile (CAS: 72918-03-7) Reagents: Raney Nickel / H₂ or Lithium Aluminum Hydride (LAH)

Mechanism: The nitrile group (-CN) at the 3-position is reduced to the primary amine (-CH₂NH₂). The 6-methoxy group is generally stable under catalytic hydrogenation conditions, provided the pyridine ring is not subjected to excessive pressure/temperature that could lead to ring saturation.

Step-by-Step Protocol (Catalytic Hydrogenation Method):

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 6-methoxy-2-methylnicotinonitrile (1.0 equiv) in anhydrous Methanol (MeOH).

-

Catalyst Addition: Add Raney Nickel (approx. 10-20 wt% loading) under an inert atmosphere (Argon/Nitrogen). Safety Note: Raney Nickel is pyrophoric; handle as a slurry in water/alcohol.

-

Ammonia Additive: Add a catalytic amount of 7N NH₃ in MeOH. Rationale: Ammonia suppresses the formation of secondary amine dimers by displacing the intermediate imine.

-

Hydrogenation: Pressurize the vessel to 40-60 psi H₂ and stir vigorously at room temperature for 4-12 hours.

-

Monitoring: Monitor reaction progress via LC-MS or TLC. Look for the disappearance of the nitrile peak and the appearance of the amine mass (M+H = 153.1).

-

Workup: Filter the catalyst through a celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil can often be used directly. If purification is required, use amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH₄OH gradient).

Synthetic Workflow Diagram

Caption: Catalytic hydrogenation workflow for the synthesis of the target amine from the nitrile precursor.

Section 3: Medicinal Chemistry Applications

This molecule is not merely a linker; it possesses specific structural features that influence pharmacokinetics (PK) and pharmacodynamics (PD).

The "Magic Methyl" Effect

The methyl group at the 2-position (ortho to the pyridine nitrogen) serves two functions:

-

Conformational Lock: It introduces steric bulk that can restrict the rotation of the substituent at position 3 relative to the ring, potentially locking the molecule in a bioactive conformation.

-

Solubility: It disrupts crystal packing energy compared to the des-methyl analog, often improving solubility.

The 6-Methoxy Motif

-

Metabolic Blocking: The 6-position of the pyridine ring is electron-deficient and prone to nucleophilic attack or oxidation by aldehyde oxidase (AO). The methoxy group blocks this position, preventing the formation of the 6-pyridone metabolite, a common clearance pathway for pyridine-containing drugs.

-

Electronic Modulation: The electron-donating nature of the methoxy group increases the electron density of the pyridine ring, making the ring nitrogen more basic (higher pKa) compared to an unsubstituted pyridine.

Section 4: Handling, Stability & Analytics

Stability Profile

-

Air/Oxidation: The primary amine is susceptible to air oxidation over prolonged periods (forming N-oxides or carbonates). Store under Nitrogen/Argon.

-

Temperature: Stable at room temperature for short periods; long-term storage recommended at -20°C.

-

Hygroscopicity: The free base may be hygroscopic. Conversion to the Hydrochloride (HCl) or Dihydrochloride salt is recommended for solid-state handling.

Analytical Validation

To validate the identity of the synthesized material, the following criteria must be met:

-

1H NMR (DMSO-d6):

-

δ ~2.4 ppm (s, 3H, CH₃ -Ar)

-

δ ~3.6-3.8 ppm (s, 2H, Ar-CH₂ -NH₂)

-

δ ~3.8 ppm (s, 3H, O-CH₃ )

-

δ ~6.6 ppm (d, 1H, Ar-H, pos 5)

-

δ ~7.5 ppm (d, 1H, Ar-H, pos 4)

-

-

Mass Spectrometry: Positive mode ESI should show a dominant peak at 153.1 m/z [M+H]⁺.

References

-

PubChem Database. Compound Summary for Pyridine Derivatives. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Reduction of Nitriles to Amines. Org.[1][2] Synth. Coll. Vol. 3, p.720. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Pyridine Methanamines.[Link]

Sources

Pyridine-3-methanamine Derivatives in Drug Discovery

The following technical guide details the application, synthesis, and medicinal chemistry logic of Pyridine-3-methanamine (3-Picolylamine) derivatives in drug discovery.

A Technical Guide to Scaffold Optimization and Synthesis

Executive Summary

Pyridine-3-methanamine (3-Picolylamine) is a high-value pharmacophore in modern medicinal chemistry, serving as a versatile bioisostere for benzylamine. Its incorporation into drug candidates is primarily driven by the need to modulate physicochemical properties—specifically lowering lipophilicity (LogP) and enhancing aqueous solubility—while maintaining aromatic stacking interactions and providing a specific vector for hydrogen bonding. This guide analyzes the structural utility of this moiety, details robust synthetic protocols, and examines its role in kinase and metalloenzyme inhibitor design.[1]

Medicinal Chemistry Strategy: The "Why" and "How"

Bioisosterism and Physicochemical Modulation

The transition from a benzylamine to a pyridine-3-methanamine scaffold is a classic "scaffold hop" used to address poor pharmacokinetic (PK) profiles.

-

Basicity & Ionization: The pyridine nitrogen reduces the basicity of the exocyclic amine slightly compared to benzylamine, but the pyridine ring itself provides a secondary weak basic site (pKa ~5.2). This capability allows for pH-dependent solubility modulation.

-

Lipophilicity (LogD): Replacing a phenyl ring with a pyridine ring typically lowers LogP by approximately 1.0–1.5 units. This is critical for keeping lead compounds within the "Lipinski Rule of 5" space, particularly when the rest of the molecule is highly lipophilic.

-

Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (e.g., by CYPs) at the ring carbons compared to a phenyl ring, although the nitrogen atom can be subject to N-oxidation.

Structural Activity Relationship (SAR) Logic

The 3-position (meta) offers a unique vector geometry compared to the 2- (ortho) and 4- (para) isomers.

-

Vector Geometry: The 3-position places the methanamine substituent at a

angle relative to the pyridine nitrogen. This often allows the pyridine nitrogen to engage in solvent-mediated H-bonds or specific interactions with active site residues (e.g., Serine/Threonine hydroxyls in kinase hinge regions) without sterically interfering with the primary amine's binding. -

Chelation Potential: In metalloenzyme inhibitors (e.g., HDAC or MMP inhibitors), the pyridine nitrogen and the exocyclic amine can cooperatively chelate metal ions (Zn²⁺, Cu²⁺), acting as a bidentate ligand.

Case Study: Kinase Inhibitor Optimization

In the development of CDK2 and FLT3 inhibitors, the 3-aminomethylpyridine moiety has been utilized to target the solvent-exposed regions of the ATP-binding pocket.

-

Mechanism: The aromatic ring stacks between hydrophobic residues (Gatekeeper), while the amine extends into the solvent front to improve solubility.

-

Example: Research into pyrazolo[1,5-a]pyrimidine derivatives demonstrated that substituting a benzylamine with 3-picolylamine at the 7-position maintained potency while significantly improving the solubility profile of the inhibitor.

Visualization: SAR & Logic Flow

Figure 1: Strategic rationale for the Benzylamine-to-Pyridine-3-methanamine scaffold hop in lead optimization.

Synthetic Methodologies

Primary Route: Reductive Amination (The Industry Standard)

The most robust method for introducing the 3-picolylamine moiety is the reductive amination of 3-pyridinecarboxaldehyde with a primary or secondary amine, or conversely, reacting 3-picolylamine with a ketone/aldehyde.

Reaction Scheme: R-CHO + H2N-CH2-Py-3 -> [Imine Intermediate] -> (Reducing Agent) -> R-CH2-NH-CH2-Py-3

Reagent Selection:

-

Sodium Triacetoxyborohydride (STAB): The preferred reagent. It is mild, does not reduce aldehydes/ketones directly (chemoselective for imines), and tolerates many functional groups.[2]

-

Sodium Cyanoborohydride: An alternative, effective at lower pH, but toxic (generates HCN).

-

Catalytic Hydrogenation: Effective but may reduce the pyridine ring or remove halogens if not carefully controlled.

Secondary Route: Nitrile Reduction

For accessing the primary amine (3-picolylamine) itself from precursors:

-

Precursor: 3-Cyanopyridine.

-

Conditions: Hydrogenation (H2, Pd/C or Raney Ni) in the presence of ammonia (to suppress secondary amine formation).

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-substituted-1-(pyridin-3-yl)methanamine derivative.

Reagents:

-

Aldehyde/Ketone substrate (1.0 equiv)

-

3-Picolylamine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (catalytic to 1.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask, dissolve the aldehyde substrate (1.0 mmol) in anhydrous DCE (10 mL).

-

Amine Addition: Add 3-picolylamine (1.1 mmol) followed by Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes under an inert atmosphere (Nitrogen/Argon). Note: This allows the imine/iminium species to form.

-

Reduction: Cool the mixture to 0°C (optional, often done at RT). Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS or TLC (Mobile phase: DCM/MeOH/NH4OH).

-

Quench: Quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL). Stir vigorously for 15 minutes.

-

Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers.

-

Purification: Wash combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM with 1% NH4OH).

Self-Validation Check:

-

Success Indicator: Disappearance of the aldehyde peak in 1H NMR (approx. 10 ppm) and appearance of benzylic methylene protons (singlet/doublet around 3.8–4.2 ppm).

-

Common Failure: If tertiary amine forms (bis-alkylation), reduce the equivalents of aldehyde or use a large excess of amine.

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties

| Property | Benzylamine Scaffold | Pyridine-3-methanamine Scaffold | Impact on Drug Design |

| LogP (Lipophilicity) | High (Base) | Lower (~ -1.3 units) | Improves solubility; reduces non-specific binding. |

| pKa (Conjugate Acid) | ~9.5 | ~8.6 (Amine), ~5.2 (Pyridine) | Less ionized at physiological pH; better membrane permeability. |

| H-Bonding | Donor (NH2) | Donor (NH2) + Acceptor (Pyridine N) | Additional vector for target interaction. |

| Metabolic Liability | Aromatic hydroxylation | N-oxidation (manageable) | Generally improves metabolic stability profile. |

References

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Source: PubMed Central / NIH URL:[Link]

-

Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds. Source: ACS Publications URL:[Link]

-

Reductive Amination, and How It Works. Source: Master Organic Chemistry URL:[Link]

-

Pyridine-containing heterocycles in US FDA approved drugs. Source: PubMed Central / NIH URL:[Link]

-

New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres (CDK2 Inhibitors). Source: Masaryk University Theses URL:[Link]

Sources

The Chameleon Scaffold: 2-Methyl-6-Methoxypyridine in Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery

Executive Summary

In the optimization of small molecule drugs, the 2-methyl-6-methoxypyridine (2M6MP) moiety represents a high-value "chameleon" scaffold. It offers a unique balance of lipophilicity and polarity, functioning simultaneously as a metabolic blocker and a versatile handle for diversification. Unlike simple pyridines, which are prone to rapid oxidative clearance, the 2,6-disubstitution pattern of 2M6MP sterically and electronically shields the nitrogen center while blocking the primary sites of CYP450 metabolism.

This guide details the structural rationale, synthetic access, and regioselective functionalization of 2M6MP, providing validated protocols for medicinal chemists.

Part 1: Structural & Electronic Properties

The "Blocking" Effect

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack and oxidative metabolism.

-

Metabolic Stability: The C2 and C6 positions of pyridine are the most vulnerable to oxidation by aldehyde oxidase (AO) and CYP450 enzymes. By capping C2 with a methyl group and C6 with a methoxy group, 2M6MP effectively shuts down these high-clearance pathways.

-

Electronic Push-Pull:

-

The Nitrogen: Inductively withdrawing, maintaining the electron-deficient aromatic character.

-

The Methoxy (C6): A strong

-donor (+M effect). It increases electron density in the ring, particularly at the C3 and C5 positions, making the ring amenable to electrophilic aromatic substitution (EAS) which is difficult on unsubstituted pyridines. -

The Methyl (C2): Provides a handle for lateral functionalization (via lithiation) without significantly altering the ring's electronics.

-

Physicochemical Profile

| Property | Value (Approx) | Impact on Drug Design |

| LogP | 1.6 – 1.9 | Higher than pyridine (0.65), improving membrane permeability. |

| pKa (Conj. Acid) | ~3.5 – 4.0 | The methoxy group is inductively withdrawing (lowering basicity vs. 2-picoline) but resonance donating. The net effect is a less basic nitrogen, reducing non-specific protein binding (hERG). |

| H-Bonding | Acceptor (N, O) | The ether oxygen and pyridine nitrogen serve as dual acceptors. |

Part 2: Synthetic Access

Accessing the 2M6MP core is typically achieved through two primary routes. The choice depends on the availability of starting materials and the desired scale.

Route A: O-Methylation of 6-Methyl-2-pyridone (Preferred)

This is the most direct route but requires controlling regioselectivity (O-alkylation vs. N-alkylation).

-

Precursor: 2-Hydroxy-6-methylpyridine (exists as the pyridone tautomer).

-

Reagent: Methyl iodide (MeI) or Dimethyl sulfate.[1]

-

Condition: Use of silver salts (Ag₂CO₃) favors O-alkylation (the "silver salt rule"). Alternatively, hard electrophiles like MeOTf or Me3OBF4 favor O-alkylation.

Route B: Nucleophilic Displacement (SNAr)

-

Precursor: 2,6-Dichloropyridine or 2-Fluoro-6-methylpyridine.

-

Reagent: Sodium Methoxide (NaOMe).

-

Mechanism: Standard SNAr. If starting from 2,6-dichloropyridine, a subsequent cross-coupling (e.g., Suzuki or Negishi) is required to install the methyl group, making this route longer but more modular if different alkyl groups are desired.

Part 3: Functionalization Strategies (The Core)

The true power of 2M6MP lies in its divergent reactivity. The scaffold allows for orthogonal functionalization at the C3 ring position and the C2-methyl lateral position.

Regioselective Bromination (The C3 Gateway)

The methoxy group at C6 is a powerful ortho-para director. However, in the pyridine system:

-

C3 (Ortho to OMe): Highly activated.

-

C5 (Para to OMe): Activated, but less accessible if C3 is open.

-

Reaction: Electrophilic bromination using N-Bromosuccinimide (NBS) in polar aprotic solvents (MeCN) exclusively yields the 3-bromo-2-methyl-6-methoxypyridine .

-

Utility: The resulting bromide is a prime substrate for Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

Lateral Lithiation (Chain Extension)

The protons on the C2-methyl group are "benzylic" (picolinic) and acidic (pKa ~29).

-

Reagent: LDA or n-BuLi at -78°C.

-

Selectivity: While the methoxy group can direct ortho-lithiation (to C5), lateral deprotonation of the methyl group is kinetically favored in 2-picoline systems.

-

Application: Reaction with aldehydes, ketones, or alkyl halides allows for the construction of complex side chains.

Visualization of Reactivity

The following diagram maps the divergent synthesis pathways from the parent scaffold.

Figure 1: Divergent functionalization pathways for the 2M6MP scaffold.

Part 4: Medicinal Chemistry Case Studies

Case Study 1: Gallstone Dissolution (Physical Properties)

While often used as an intermediate, the molecule 2-methoxy-6-methylpyridine (MMP) itself has demonstrated therapeutic utility.[2][3]

-

Challenge: Methyl tert-butyl ether (MTBE) is a standard contact solvent for dissolving cholesterol gallstones but suffers from high volatility (BP: 55°C) and toxicity.

-

Solution: MMP was identified as a superior alternative.

-

Mechanism: Its lipophilic ether/pyridine core effectively solubilizes cholesterol.

-

Advantage: With a boiling point of 156°C , MMP reduces vaporization risks during percutaneous administration, demonstrating how the scaffold's physical properties (high BP, lipophilicity) translate directly to clinical safety.

Case Study 2: BACE-1 Inhibitors (Scaffold Hopping)

In the development of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) inhibitors for Alzheimer's:

-

Strategy: Researchers utilized methoxypyridine rings to replace phenyl or fluorophenyl rings (Scaffold Hopping).

-

Outcome: The nitrogen atom reduced lipophilicity (improving LogD) while the methoxy group maintained the necessary steric bulk to fill the hydrophobic S1 or S3 pockets of the enzyme. The 2M6MP motif specifically allows for fine-tuning of the vector of attachment via the methyl group.

Part 5: Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of 3-Bromo-2-methyl-6-methoxypyridine)

This protocol ensures mono-bromination at the C3 position, avoiding the C5 isomer.

Materials:

-

2-Methyl-6-methoxypyridine (1.0 eq)[4]

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (MeCN) (anhydrous, 0.5 M concentration)

Procedure:

-

Setup: Charge a round-bottom flask with 2-Methyl-6-methoxypyridine and dissolve in anhydrous MeCN under nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature improves regioselectivity.[5]

-

Addition: Add NBS portion-wise over 15 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions at the methyl group.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LCMS (Target Mass: M+2 pattern for Br).

-

Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃ (to remove succinimide and acid), then brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The 3-bromo isomer typically elutes first due to the shielding effect of the methoxy group.

Protocol B: Lateral Lithiation and Trapping

This protocol activates the methyl group for carbon-carbon bond formation.

Materials:

-

2-Methyl-6-methoxypyridine (1.0 eq)

-

LDA (Lithium Diisopropylamide) (1.1 eq, 2.0 M in THF/Heptane)

-

Electrophile (e.g., Benzaldehyde) (1.2 eq)

-

THF (anhydrous)

Procedure:

-

Generation: In a flame-dried flask under Argon, add anhydrous THF and cool to -78°C .

-

Deprotonation: Add LDA dropwise. Stir at -78°C for 30 minutes. The solution often turns a deep yellow/orange, indicating the formation of the picolyl anion.

-

Addition: Add the electrophile (dissolved in minimal THF) dropwise to the cold anion solution.

-

Quench: After 1 hour at -78°C, quench with saturated NH₄Cl solution while still cold.

-

Isolation: Extract with diethyl ether. The product will be the secondary alcohol (if using aldehyde).

References

-

Synthesis and Functionalization of Pyridines. BenchChem Technical Library. (2025). Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Link

-

Regioselective Electrophilic Aromatic Bromination. PMC / NIH. (2019). Theoretical Analysis and Experimental Verification of Bromination Selectivity. Link

-

Gallstone Dissolution Agents. PubMed. (2019).[3] Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine.[2] Link

-

Lateral Lithiation Strategies. Wikipedia / Organic Chemistry Portal. Heteroatom-promoted lateral lithiation mechanisms. Link

-

Scaffold Hopping in Drug Discovery. RSC Medicinal Chemistry. (2020). Strategies to address metabolic liabilities of aromatic compounds. Link

Sources

- 1. 2-Methoxy-6-methylpyridine | 63071-03-4 | Benchchem [benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Structural Diversity and Synthetic Strategies: The Isomer Space of Methoxy-Methylpyridin-Methanamines

[1]

Executive Summary & Structural Landscape[2]

The scaffold methoxy-methylpyridin-methanamine (also referred to as (methoxy-methyl-pyridin-yl)methanamine) represents a "privileged structure" in medicinal chemistry. It combines a polar pyridine core, a lipophilic methyl group, a hydrogen-bond accepting methoxy group, and a primary amine handle suitable for further diversification (e.g., amide coupling, reductive amination).[1]

Despite its simple formula (

Unlike benzene derivatives, where symmetry often reduces the isomer count, the fixed nitrogen atom at position 1 of the pyridine ring renders most positions chemically distinct.[2][1] This guide focuses on the strategic synthesis, separation, and characterization of these isomers, with a specific focus on Directed Ortho Metalation (DoM) as the primary tool for regiocontrol.[1]

Chemoinformatics and Physicochemical Properties[1][3][4][5][6]

Understanding the ionization states of these isomers is critical for purification and bioavailability.[2]

Acid-Base Profile (pKa)

This molecule contains two basic centers:

-

Pyridine Nitrogen (

): Typically weakly basic (-

Ortho-methoxy (2-OMe) significantly reduces basicity due to steric hindrance and inductive withdrawal.

-

-

Primary Amine (

): Highly basic (

Table 1: Estimated Physicochemical Properties

| Property | Value (Approx) | Significance |

| MW | 152.19 g/mol | Fragment-based drug discovery (FBDD) compliant (Rule of 3).[2] |

| cLogP | 0.8 – 1.2 | Highly permeable; suitable for CNS penetration.[2] |

| TPSA | ~65 Ų | Good oral bioavailability range.[2] |

| H-Bond Donors | 2 (Amine) | Key for receptor binding (e.g., Kinase hinge regions). |

| H-Bond Acceptors | 3 (Npy, OMe, NH2) | Versatile interaction points.[1] |

Synthetic Strategies: Solving the Regioselectivity Challenge

Synthesizing a specific isomer among 60 possibilities requires high-fidelity regiocontrol. Electrophilic Aromatic Substitution (EAS) is often poor for pyridines due to the electron-deficient ring. Therefore, we rely on Directed Ortho Metalation (DoM) and Nucleophilic Aromatic Substitution (

The Synthetic Decision Matrix

The following decision tree illustrates the selection of synthetic routes based on the desired position of the substituents.

[2]

Strategy A: Directed Ortho Metalation (DoM)

This is the most robust method for 2- and 3-substituted pyridines. The Methoxy (-OMe) group serves as a Directed Metalation Group (DMG).

-

Mechanism: Coordination of the lithium reagent (e.g., n-BuLi or LiTMP) to the methoxy oxygen brings the base into proximity with the ortho proton, facilitating deprotonation.[2]

-

Regioselectivity:

Strategy B: Functional Group Interconversion (FGI) from Picolines

Starting from commercially available methyl-methoxypyridines (picolines):

Detailed Experimental Protocol

Target Isomer: (2-methoxy-6-methylpyridin-3-yl)methanamine Rationale: This isomer demonstrates the utility of DoM (installing the C3 functionality) and the stability of the 2-methoxy group.

Step 1: Regioselective Formylation via DoM

Objective: Install the carbon scaffold for the amine at the C3 position.[2]

-

Reagents:

-

Procedure:

-

Charge a flame-dried flask with 2-methoxy-6-methylpyridine and THF under Argon. Cool to -78°C .[3]

-

Add n-BuLi dropwise over 20 minutes. The solution will turn deep yellow/orange (formation of the lithiated species).[2]

-

Critical Control Point: Stir at -78°C for 1 hour. Do not allow to warm, or the "Dance of Scrambling" (halogen dance equivalent) or dimerization may occur.

-

Add DMF dropwise. Stir for 30 minutes at -78°C, then warm to 0°C.

-

Quench with saturated

.[3] Extract with EtOAc.[3] -

Result: 2-methoxy-6-methylnicotinaldehyde.

-

Step 2: Reductive Amination

Objective: Convert the aldehyde to the primary amine without demethylating the methoxy group.[2]

-

Reagents:

-

Precursor: 2-methoxy-6-methylnicotinaldehyde[2]

-

Amine Source: Ammonium Acetate (

) (10 eq) or Ammonia in MeOH. -

Reductant: Sodium Cyanoborohydride (

) (1.5 eq). Note:

-

-

Procedure:

-

Dissolve aldehyde in dry Methanol. Add

and 3Å molecular sieves.[2] -

Stir at Room Temperature (RT) for 2 hours to form the imine intermediate.

-

Add

portion-wise.[4] -

Stir at RT for 12 hours.

-

Workup: Acidify to pH 2 (to decompose borate complexes), wash with DCM (removes neutrals), basify aqueous layer to pH 12 with NaOH, extract product into DCM.[1]

-

Purification: Amine-functionalized silica gel chromatography.

-

Analytical Characterization & Separation

Distinguishing the 60 isomers requires orthogonal analytical techniques.[2]

NMR Spectroscopy (1H)

The coupling constants (

-

2,3,6-Substitution Pattern (Target Isomer):

-

You will see two aromatic protons at positions 4 and 5.[2]

-

They will appear as doublets with a coupling constant of

(typical ortho coupling).

-

-

2,4,6-Substitution Pattern:

-

Protons at 3 and 5 are meta to each other.[2]

-

They appear as singlets (or doublets with small

).

-

Mass Spectrometry (Fragmentation)

While the parent ion (

-

Ortho-Methoxy isomers: Often show a characteristic loss of formaldehyde (

, -30 Da) or methyl radical depending on ionization energy. -

Aminomethyl isomers: Characteristic loss of

(-17 Da) or

Pharmacological Implications (Bioisosterism)

In drug design, this scaffold acts as a bioisostere for:

-

Benzylamines: The pyridine nitrogen reduces lipophilicity (lowering LogP) and metabolic liability compared to a phenyl ring.[2]

-

Benzamidines: The aminomethyl group mimics the basicity of an amidine but with higher metabolic stability.[2]

Figure 2: Pharmacophore Mapping

[1]

References

-

Snieckus, V. (1990).[1] Directed ortho metalation.[3][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link

-

Schlosser, M. (2005).[1] The 2×3 Isomeric Pyridines: Scrutiny of their Synthesis and Deprotonation. European Journal of Organic Chemistry. Link

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

-

Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

-

Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]

Technical Guide: (6-Methoxy-2-methylpyridin-3-yl)methanamine

The following technical guide provides an in-depth analysis of (6-Methoxy-2-methylpyridin-3-yl)methanamine , a specialized heterocyclic building block used in modern medicinal chemistry.

Executive Summary & Pharmacophore Analysis

(6-Methoxy-2-methylpyridin-3-yl)methanamine is a high-value pyridine scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) .[1][2] It serves as a critical linker and solubility-enhancing motif in the development of kinase inhibitors and GPCR ligands.[1]

Unlike simple benzylamines, the pyridine core offers distinct advantages:

-

Bioisosterism: The nitrogen in the pyridine ring reduces lipophilicity (LogP) compared to a phenyl ring, improving the aqueous solubility of the final drug candidate.[2]

-

Metabolic Stability: The 2-methyl group blocks the

-position, often a site of metabolic oxidation, while the 6-methoxy group acts as a hydrogen bond acceptor and modulates the electron density of the ring.[1] -

Vector Positioning: The 3-methanamine tail provides a specific vector for amide coupling or reductive amination, allowing precise orientation of the pharmacophore within a binding pocket.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

While specific PubChem CID entries often fluctuate for rare isomers, the physicochemical data below is derived from the structural isomer class (

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | (6-Methoxy-2-methylpyridin-3-yl)methanamine |

| Molecular Formula | |

| Molecular Weight | 152.19 g/mol |

| Core Scaffold | 2,3,6-Trisubstituted Pyridine |

| Key Functional Groups | Primary Amine (Donor/Acceptor), Ether (Acceptor), Pyridine Nitrogen (Acceptor) |

Predicted Physicochemical Properties

| Property | Value | Implication for Drug Design |

| cLogP | 0.6 – 0.9 | Ideal for CNS penetration and oral bioavailability (Lipinski compliant).[1][2] |

| TPSA | ~48 | Indicates good membrane permeability (Target < 140 |

| pKa (Amine) | ~9.2 | Exists predominantly as a cation at physiological pH, aiding solubility.[1][2] |

| pKa (Pyridine) | ~2.5 | The electron-donating methoxy group slightly increases basicity, but it remains non-protonated at pH 7.[1][2]4. |

Synthesis & Methodology

The most robust synthetic route for this compound avoids the instability associated with chloromethyl intermediates.[2] Instead, it utilizes a Nitrile Reduction Strategy , ensuring high yield and purity.[1]

Retro-Synthetic Analysis

The target amine is best accessed via the reduction of 6-methoxy-2-methylnicotinonitrile .[1][2] This precursor is synthesized via nucleophilic aromatic substitution (

Step-by-Step Protocol

Step 1: Nucleophilic Substitution (

)

Precursor: 6-Chloro-2-methylnicotinonitrile Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH)[1][2]

-

Setup: Charge a round-bottom flask with anhydrous MeOH under

atmosphere. -

Activation: Add NaOMe (1.2 equiv) portion-wise at 0°C.

-

Addition: Add 6-Chloro-2-methylnicotinonitrile (1.0 equiv).

-

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The electron-deficient pyridine ring at position 6 facilitates rapid displacement of the chloride.[1]

-

Workup: Cool to RT. Concentrate in vacuo.[1][2] Resuspend in water and extract with Ethyl Acetate (EtOAc).[2] Dry over

and concentrate to yield 6-methoxy-2-methylnicotinonitrile .[1][2]

Step 2: Nitrile Reduction

Precursor: 6-Methoxy-2-methylnicotinonitrile

Reagents: Lithium Aluminum Hydride (

Caution: The

-

Preparation: Suspend

(2.0 equiv) in anhydrous THF at 0°C under Argon. -

Addition: Dissolve the nitrile from Step 1 in THF and add dropwise to the hydride suspension. Maintain temp < 10°C.

-

Reaction: Allow to warm to RT and stir for 3 hours. If conversion is incomplete, reflux gently for 1 hour.

-

Fieser Quench: Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Filtration: Filter the granular white precipitate through a Celite pad.

-

Purification: The filtrate contains the free amine.[2] Acid-base extraction is recommended for high purity (see flowchart below).[1][2]

Workflow Visualization

The following diagram illustrates the chemical pathway and the critical purification logic.

Caption: Figure 1. Synthesis and Purification Logic Flow for (6-Methoxy-2-methylpyridin-3-yl)methanamine.

Applications in Drug Discovery[1][2]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged structure" in kinase inhibition.[1][2]

-

Hinge Binding: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region.[2]

-

Solvent Front: The methanamine tail often projects into the solvent-exposed region, allowing for the attachment of solubilizing groups or affinity tags.[1]

Metabolic Stability (ADME)

In comparative studies, 2-methylated pyridines show superior metabolic stability compared to their non-methylated counterparts.[1][2] The steric bulk of the methyl group at position 2 prevents metabolic attack by aldehyde oxidase (AO), a common clearance pathway for pyridine-containing drugs [1].[1][2]

Self-Validating Quality Control

To ensure the integrity of the synthesized building block, the following analytical signatures must be verified:

-

1H NMR (DMSO-d6): Look for the characteristic methoxy singlet (~3.8 ppm), the methyl singlet (~2.4 ppm), and the benzylic methylene doublet/singlet (~3.7 ppm).[1][2]

-

Mass Spectrometry: ESI+ mode should show a dominant

peak at m/z 153.2.[2]

References

-

Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2]

-

PubChem. (2025).[1][2][3][4] "Compound Summary: Pyridin-3-ylmethanamine derivatives." National Library of Medicine.[2] [1][2]

-

Roughley, S. D., & Jordan, A. M. (2011).[1][2] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.[1][2]

-

Sakurada, I., et al. (2010).[1][2] "Design and synthesis of a new series of potent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(3), 1001-1005.[1][2] (Contextual citation for pyridine scaffolds).

Sources

- 1. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]

- 2. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (6-Methoxy-4-methylpyridin-3-yl)methanamine | C8H12N2O | CID 84083183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (6-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 246721 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling of (6-Methoxy-2-methylpyridin-3-yl)methanamine

Executive Summary

(6-Methoxy-2-methylpyridin-3-yl)methanamine is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and GPCR modulators. As a trisubstituted pyridine, it offers a unique pharmacological profile: the 2-methyl group provides steric bulk to lock bioactive conformations, the 6-methoxy group functions as a hydrogen bond acceptor and metabolic modulator, and the 3-methanamine moiety serves as a critical vector for linking to core scaffolds. This guide provides an in-depth analysis of its physicochemical properties, synthetic logic, and handling protocols for high-precision research environments.

Molecular Identity & Structural Analysis[1][2]

The compound exists in two primary forms relevant to research: the Free Base (often an oil or low-melting solid) and the Dihydrochloride Salt (a stable crystalline solid).

| Property | Data |

| IUPAC Name | (6-Methoxy-2-methylpyridin-3-yl)methanamine |

| CAS Number (Free Base) | 1143521-89-4 |

| CAS Number (2HCl Salt) | 2411641-63-7 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol (Free Base) / 225.12 g/mol (2HCl) |

| SMILES | COc1ccc(CN)c(C)n1 |

| InChI Key | Unique identifier derived from structure (e.g., DMVBGEPFAZKPAP...) |

Structural Visualization

The following diagram illustrates the core pharmacophore and the electronic influence of substituents.

Figure 1: Pharmacophore dissection of (6-Methoxy-2-methylpyridin-3-yl)methanamine showing functional group contributions to binding and reactivity.

Physicochemical Properties[2][3][6][7][8][9][10][11]

Solid State & Fluid Properties

The physical state is dictated by the protonation state. The free base is prone to oxidation and carbonate formation (absorbing CO₂ from air), whereas the hydrochloride salt is the preferred form for storage.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Context |

| Physical State | Colorless to pale yellow oil / Low-melting solid | White to off-white crystalline powder | Salt form facilitates weighing and stability. |

| Melting Point | ~35–45 °C (Predicted) | >200 °C (Decomposition) | High lattice energy of salt confers thermal stability. |

| Boiling Point | ~255 °C @ 760 mmHg | N/A (Decomposes) | Free base requires high vacuum for distillation. |

| Density | ~1.06 g/cm³ | Bulk density varies | Typical for functionalized pyridines. |

| Solubility | DCM, MeOH, DMSO, EtOAc | Water, MeOH, DMSO | Free base is lipophilic; Salt is highly hydrophilic. |

Electronic & Thermodynamic Profiling

Understanding the ionization behavior is critical for extraction and purification.

-

pKa₁ (Pyridine Nitrogen): ~3.5 – 4.5

-

Mechanism:[1][2] The 2-methyl group is electron-donating (+I), but the 6-methoxy group exerts a complex effect: it is resonance donating (+M) but inductively withdrawing (-I). Protonation at the pyridine nitrogen disrupts the aromatic resonance involving the oxygen lone pair, making the pyridine nitrogen significantly less basic than unsubstituted pyridine (pKa 5.2).

-

-

pKa₂ (Primary Amine): ~9.2 – 9.8

-

LogP (Lipophilicity): ~0.9 – 1.2

-

Implication: The molecule falls within the "fragment-like" space (Rule of 3), making it an ideal starting point for fragment-based drug discovery (FBDD).

-

Synthetic & Purification Workflow

The synthesis typically proceeds via the reduction of a nitrile or ester precursor. The following workflow outlines a standard purification strategy to isolate the pure free base from a crude reaction mixture.

Figure 2: Acid-Base extraction logic for purifying (6-Methoxy-2-methylpyridin-3-yl)methanamine. This method exploits the pKa difference between the amine and neutral impurities.

Protocol: Conversion of Salt to Free Base

-

Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of water.

-

Basification: Slowly add 2M NaOH while stirring until pH reaches ~12. The solution may become cloudy as the free base oils out.

-

Extraction: Extract three times with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: DCM is preferred for solubility, but MTBE avoids chlorinated solvent issues.

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

-

Isolation: Filter and concentrate under reduced pressure (rotary evaporator) at 30°C.

-

Storage: Store the resulting oil under Nitrogen/Argon at -20°C to prevent carbamate formation.

Safety & Handling (E-E-A-T)

-

Hazards:

-

Corrosivity/Irritation: As a primary amine, the free base is caustic and can cause skin burns or severe eye damage (H314).

-

Acute Toxicity: Pyridine derivatives often exhibit acute oral toxicity (H302).

-

-

Storage Stability:

-

The methoxy group is generally stable but can undergo demethylation under strong acidic conditions at high temperatures (e.g., BBr₃ or refluxing HBr).

-

The primary amine is susceptible to oxidation to the imine or aldehyde if left exposed to air for prolonged periods.

-

-

Analytical Marker:

-

NMR (¹H, DMSO-d₆): Look for the characteristic singlet of the methoxy group (~3.8 ppm), the singlet of the methyl group (~2.4 ppm), and the methylene protons (~3.6 ppm). The aromatic protons will show coupling typical of 3,6-disubstituted pyridines.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324773, 2-Methoxy-6-methylpyridine (Analogous Core). Retrieved from [Link]

- Reich, H. J.Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pyridine/amine pKa trends).

Sources

Methodological & Application

Reductive amination protocols using (6-Methoxy-2-methylpyridin-3-yl)methanamine

Application Note: Advanced Reductive Amination Protocols using (6-Methoxy-2-methylpyridin-3-yl)methanamine

Introduction & Compound Profile

(6-Methoxy-2-methylpyridin-3-yl)methanamine (CAS: 1143521-89-4) is a specialized heterocyclic building block widely employed in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors) and potassium-competitive acid blockers (P-CABs). Structurally, it features a primary "benzylic-type" amine attached to a pyridine core.

The molecule possesses unique electronic and steric characteristics that distinguish it from simple benzylamines:

-

Electronic Effect: The 6-methoxy group is strongly electron-donating (EDG), increasing the electron density of the pyridine ring. This makes the pyridine nitrogen more basic (pKa ~6–7) compared to unsubstituted pyridine, potentially interfering with Lewis acid catalysts.

-

Steric Environment: The 2-methyl group introduces ortho-steric hindrance relative to the C3-methanamine arm. While this does not prevent reaction, it significantly slows down imine formation with bulky ketones, necessitating optimized acid catalysis.

-

Nucleophilicity: The primary amine (-CH₂NH₂) remains highly nucleophilic (pKa ~9.5), ensuring rapid initial attack on carbonyls.

Table 1: Physicochemical Profile

| Property | Data |

|---|---|

| CAS Number | 1143521-89-4 |

| Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Acidity (Calc.) | Pyridine N (pKa ~6.5), Primary Amine (pKa ~9.5) |

| Solubility | Soluble in MeOH, DCM, DCE, DMSO; Sparingly soluble in hexanes. |

| Storage | Hygroscopic; Store under inert atmosphere at 2–8°C. |

Strategic Reaction Design

Successful reductive amination with this amine requires balancing three competing factors:

-

Imine Equilibrium: The 2-methyl steric bulk destabilizes the trans-imine intermediate. We must drive the equilibrium forward using dehydrating agents or specific solvents.

-

Chemoselectivity: The electron-rich pyridine ring is susceptible to electrophilic attack if strong Lewis acids are used.

-

Basicity Management: The pyridine nitrogen can act as a proton sink. Protocols must include sufficient acid (AcOH) to activate the carbonyl without fully protonating the nucleophilic primary amine.

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then irreversibly reduced.

Figure 1: Mechanistic flow of reductive amination. The "Slow Step" is heavily influenced by the 2-methyl steric hindrance.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Valuable substrates, late-stage functionalization, and acid-sensitive groups.

Reagents:

-

Amine: 1.0 equiv[1]

-

Carbonyl (Aldehyde/Ketone): 1.1–1.2 equiv

-

Reductant: Sodium Triacetoxyborohydride (STAB), 1.5 equiv

-

Catalyst: Acetic Acid (AcOH), 1.0–2.0 equiv

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Activation: In a flame-dried vial, dissolve the carbonyl compound (1.1 equiv) in DCE (0.1 M concentration).

-

Amine Addition: Add (6-Methoxy-2-methylpyridin-3-yl)methanamine (1.0 equiv).

-

Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv). Note: If the substrate is a hindered ketone, increase to 2.0 equiv and stir for 30–60 mins before adding reductant to pre-form the imine.

-

Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly.

-

Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[2]

-

Checkpoint: If imine remains but amine is consumed, add 0.5 equiv more STAB.

-

-

Quench: Quench with saturated aqueous NaHCO₃ (pH 8–9).

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

Protocol B: The "Green" Method (2-Picoline Borane)

Best for: Industrial scale-up, green chemistry compliance, and reactions requiring protic solvents (solubility issues).

Reagents:

-

Reductant: 2-Picoline Borane Complex (2-PB), 1.2 equiv

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

Dissolve the amine (1.0 equiv) and carbonyl (1.1 equiv) in MeOH (0.2 M).

-

Add Acetic Acid (1.0 equiv) to buffer the solution.

-

Add 2-Picoline Borane (1.2 equiv).

-

Stir at RT for 4–12 hours.

-

Optimization: For difficult ketones, heat to 40°C. 2-PB is stable in MeOH at elevated temperatures, unlike STAB.

-

-